![molecular formula C8H12 B14752187 Tricyclo[3.2.1.0~2,7~]octane CAS No. 285-43-8](/img/structure/B14752187.png)
Tricyclo[3.2.1.0~2,7~]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.2.1.0~2,7~]octane is a unique polycyclic hydrocarbon with the molecular formula C₈H₁₂. This compound is characterized by its rigid, tricyclic structure, which includes three interconnected rings. The compound’s unique geometry and stability make it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing tricyclo[3.2.1.0~2,7~]octane involves a homoallylic cyclization reaction. This method simplifies the synthesis process and enhances efficiency . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclo[3.2.1.0~2,7~]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Tricyclo[3.2.1.0~2,7~]octane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of polycyclic hydrocarbons.
Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of tricyclo[3.2.1.0~2,7~]octane involves its interaction with various molecular targets and pathways. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the third ring.
Tricyclo[3.2.1.0~2,4~]octane: Another tricyclic compound with a slightly different ring arrangement.
Uniqueness: Tricyclo[3.2.1.0~2,7~]octane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
285-43-8 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
tricyclo[3.2.1.02,7]octane |
InChI |
InChI=1S/C8H12/c1-2-6-7-3-5(1)4-8(6)7/h5-8H,1-4H2 |
Clé InChI |
UMOBBYYPUXMHTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C2CC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


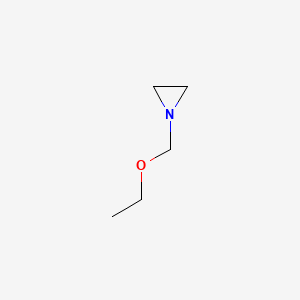
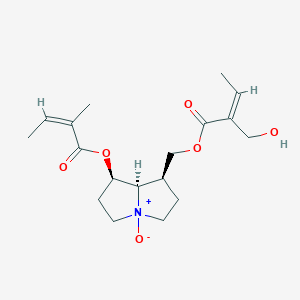
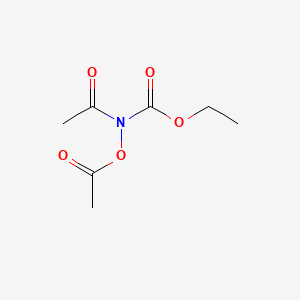
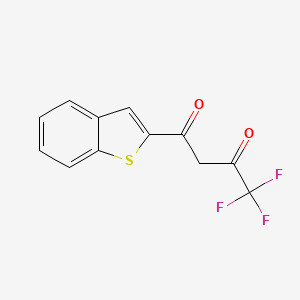
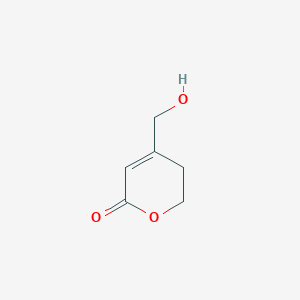


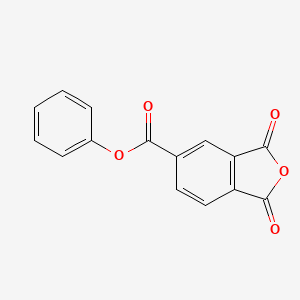
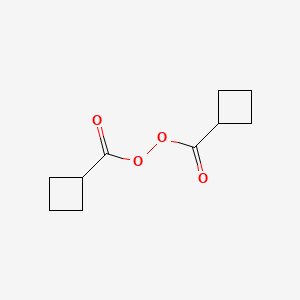
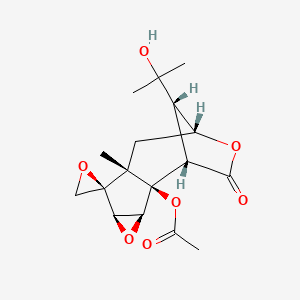
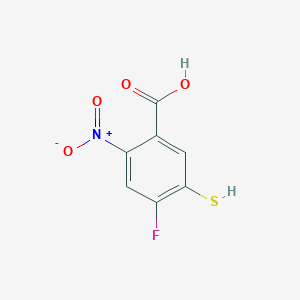
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
